molecular formula C18H35IO2 B8354336 Ethyl 16-iodohexadecanoate

Ethyl 16-iodohexadecanoate

Cat. No.: B8354336
M. Wt: 410.4 g/mol
InChI Key: TWXOYACTSKXFBP-UHFFFAOYSA-N
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Description

Ethyl 16-iodohexadecanoate (hypothetical molecular formula: C₁₈H₃₅IO₂) is a long-chain fatty acid ester featuring an iodine atom at the 16th carbon position of the hexadecanoic acid backbone. This compound belongs to the class of iodinated esters, which are of interest in organic synthesis, materials science, and pharmaceutical research due to the unique reactivity of the carbon-iodine bond.

Its long alkyl chain may also confer surfactant-like properties, making it relevant in polymer chemistry or lipid-based drug delivery systems.

Properties

Molecular Formula

C18H35IO2

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 16-iodohexadecanoate

InChI

InChI=1S/C18H35IO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3

InChI Key

TWXOYACTSKXFBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 16-Iodohexadecanoate vs. Ethyl 18-Iodooctadecanoate

  • Structural Differences: Ethyl 18-iodooctadecanoate (C₂₀H₃₉IO₂) has an 18-carbon backbone with iodine at position 18, compared to the 16-carbon chain of this compound .
  • Reactivity: The terminal iodine in Ethyl 18-iodooctadecanoate may exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance.
  • Applications: Both compounds are likely used in synthetic chemistry, but the longer chain of Ethyl 18-iodooctadecanoate may enhance lipid solubility for biomedical applications.

This compound vs. Ethyl Hexadecanoate

  • Functional Groups: Ethyl Hexadecanoate (CAS 628-97-7) lacks the iodine substituent, resulting in lower chemical reactivity .
  • Physical Properties: Both compounds are insoluble in water, but the iodine atom in this compound may slightly increase density and melting point.

This compound vs. Ethyl Iodoacetate

  • Chain Length : Ethyl Iodoacetate (C₄H₇IO₂) has a much shorter 2-carbon chain, leading to significantly lower molecular weight and higher volatility .
  • Reactivity : The shorter chain in Ethyl Iodoacetate facilitates faster alkylation reactions, whereas the long-chain iodinated ester may be more suited for hydrophobic interactions in lipid membranes.

Comparative Data Table

Compound CAS Number Molecular Formula Functional Groups Key Properties Applications
This compound Hypothetical C₁₈H₃₅IO₂ Iodoester, long-chain High melting point, low water solubility Organic synthesis, lipid research
Ethyl 18-Iodooctadecanoate 100018-96-0 C₂₀H₃₉IO₂ Terminal iodoester Reactive in substitutions Surfactants, polymer chemistry
Ethyl Hexadecanoate 628-97-7 C₁₈H₃₆O₂ Ester Non-hazardous, stable Laboratory solvent, reference standard
Ethyl Iodoacetate 623-48-3 C₄H₇IO₂ Short-chain iodoester Volatile, alkylating agent Pharmaceutical intermediates
16-Hydroxyhexadecanoic Acid 506-13-8 C₁₆H₃₂O₃ Hydroxyl group Solid, polar Bioactive compound synthesis

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with ethyl 16-bromohexadecanoate as the starting material. In a typical procedure, sodium iodide (NaI) is added to a solution of the bromoester in anhydrous acetone. The reaction proceeds via an S~N~2 mechanism , where iodide displaces bromide at the terminal carbon of the alkyl chain. The insolubility of sodium bromide (NaBr) in acetone facilitates precipitation, shifting the equilibrium toward product formation.

Representative Protocol

  • Starting material : Ethyl 16-bromohexadecanoate (300 mg, 0.86 mmol)

  • Reagent : Sodium iodide (644 mg, 4.29 mmol, 5 eq)

  • Solvent : Acetone (5 mL)

  • Conditions : Stirring at room temperature for 72 hours

  • Workup : Evaporation under reduced pressure, followed by silica gel column chromatography using dichloromethane as the eluent.

  • Yield : 93% (317 mg).

Optimization Considerations

  • Solvent Choice : Acetone is preferred due to its ability to dissolve NaI while precipitating NaBr, preventing backward reactions.

  • Temperature : Prolonged room-temperature stirring ensures complete conversion, though microwave-assisted heating (e.g., 75°C for 10 minutes) has been explored for analogous iodoesters to reduce reaction times.

  • Iodide Excess : A 5-fold molar excess of NaI ensures high conversion efficiency.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (599.77 MHz, CDCl₃):

  • δ 1.22–1.34 (brs, 20H, CH₂×10): Methylenic protons from the alkyl chain.

  • δ 1.61 (m, 2H, CH₂CH₂I): Protons adjacent to the iodine substituent.

  • δ 4.43 (dt, 2H, ³J = 47.4 Hz, CH₂I): Terminal iodomethylene group.

  • δ 4.10 (q, 2H, J = 7.1 Hz, COOCH₂CH₃): Ethyl ester protons.

¹³C NMR :

  • δ 14.1 (COOCH₂CH₃), 60.2 (COOCH₂CH₃), 173.8 (C=O).

Mass Spectrometry (GC-MS)

  • Molecular ion : m/z 424 (M⁺) for C₁₈H₃₅IO₂.

  • Fragmentation patterns include loss of the ethyl group (m/z 379) and cleavage of the C-I bond (m/z 297).

Comparative Analysis of Synthetic Approaches

Parameter Finkelstein Reaction Alternative Methods
Starting Material Ethyl 16-bromohexadecanoate16-Iodohexadecanoic acid + Ethanol
Reaction Time 72 hoursNot reported in literature
Yield 93%N/A
Purity >95% (via column chromatography)Dependent on esterification efficiency

Key Advantages of Finkelstein Route :

  • High regioselectivity due to the S~N~2 mechanism.

  • Scalable with straightforward purification.

Challenges and Mitigation Strategies

Byproduct Formation

  • Risk : Residual NaBr or unreacted starting material.

  • Solution : Sequential washing with water and brine during workup, followed by column chromatography.

Stability Concerns

  • Light Sensitivity : The C-I bond is prone to photolytic cleavage. Storage under inert atmosphere in amber vials is recommended.

Industrial and Research Applications

  • Radiochemistry : Serves as a precursor for ¹⁸F-labeled fatty acids in positron emission tomography (PET).

  • Organic Synthesis : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized lipid synthesis .

Q & A

Q. How can researchers ensure their questions on this compound meet the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

  • Methodological Answer :
  • Feasible : Pilot studies to confirm resource availability (e.g., access to iodination reagents).
  • Novel : Perform a systematic literature review to identify gaps (e.g., unexplored applications in drug delivery).
  • Ethical : Obtain institutional approval for biological studies and disclose conflicts of interest.
  • Relevant : Align questions with emerging trends (e.g., halogenated lipids in cancer research) .

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